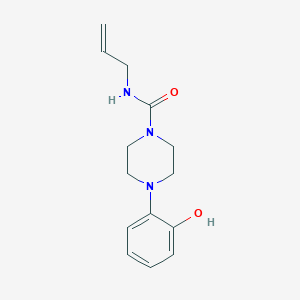
4-(2-hydroxyphenyl)-N-prop-2-enylpiperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-hydroxyphenyl)-N-prop-2-enylpiperazine-1-carboxamide, commonly known as CPP, is a chemical compound that has gained significant attention in the field of neuroscience due to its ability to modulate the activity of N-methyl-D-aspartate (NMDA) receptors. NMDA receptors are critical for learning and memory processes, and their dysfunction has been implicated in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. CPP has been extensively studied for its potential therapeutic applications in these conditions.
Mechanism of Action
CPP acts as a positive allosteric modulator of 4-(2-hydroxyphenyl)-N-prop-2-enylpiperazine-1-carboxamide receptors, meaning it enhances the activity of these receptors without directly activating them. It binds to a specific site on the receptor, which leads to an increase in the opening of the ion channel and an influx of calcium ions into the cell. This, in turn, triggers a cascade of intracellular signaling events that are critical for synaptic plasticity and learning and memory processes.
Biochemical and Physiological Effects:
CPP has been shown to enhance long-term potentiation (LTP), a process that strengthens the connections between neurons in the brain and is critical for learning and memory processes. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, CPP has been shown to have neuroprotective effects and to promote the survival of neurons in various models of neurodegeneration.
Advantages and Limitations for Lab Experiments
CPP is a potent and selective modulator of 4-(2-hydroxyphenyl)-N-prop-2-enylpiperazine-1-carboxamide receptors, which makes it a valuable tool for investigating the role of these receptors in various neurological conditions. It has been extensively studied and characterized, and its effects on 4-(2-hydroxyphenyl)-N-prop-2-enylpiperazine-1-carboxamide receptor function are well understood. However, CPP has some limitations as a research tool, including its relatively short half-life and the need for careful dosing to avoid toxicity.
Future Directions
There are several potential future directions for research on CPP and its therapeutic applications. One area of interest is the development of more potent and selective modulators of 4-(2-hydroxyphenyl)-N-prop-2-enylpiperazine-1-carboxamide receptors that could have improved therapeutic efficacy and fewer side effects. Another area of interest is the investigation of the role of 4-(2-hydroxyphenyl)-N-prop-2-enylpiperazine-1-carboxamide receptors in other neurological conditions, such as depression and anxiety disorders. Additionally, the development of CPP-based drugs that can cross the blood-brain barrier and be administered orally could have significant clinical applications.
Synthesis Methods
CPP can be synthesized through a multi-step process involving the reaction of 2-hydroxybenzaldehyde with propargylamine, followed by the formation of an intermediate which is then reacted with piperazine and finally, carboxylic acid. The final product is obtained after purification and characterization through various spectroscopic techniques.
Scientific Research Applications
CPP has been widely used as a research tool to investigate the role of 4-(2-hydroxyphenyl)-N-prop-2-enylpiperazine-1-carboxamide receptors in various neurological conditions. It has been shown to enhance 4-(2-hydroxyphenyl)-N-prop-2-enylpiperazine-1-carboxamide receptor-mediated synaptic transmission, which is crucial for synaptic plasticity and learning and memory processes. CPP has also been used to investigate the mechanisms underlying the development of tolerance to 4-(2-hydroxyphenyl)-N-prop-2-enylpiperazine-1-carboxamide receptor antagonists, which are commonly used as anesthetics.
properties
IUPAC Name |
4-(2-hydroxyphenyl)-N-prop-2-enylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-2-7-15-14(19)17-10-8-16(9-11-17)12-5-3-4-6-13(12)18/h2-6,18H,1,7-11H2,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOSSFEGVMTYOKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)N1CCN(CC1)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-methylsulfonyl-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B7455128.png)
![N-methyl-N-[(2-morpholin-4-ylphenyl)methyl]-4-oxo-1H-quinoline-2-carboxamide](/img/structure/B7455133.png)
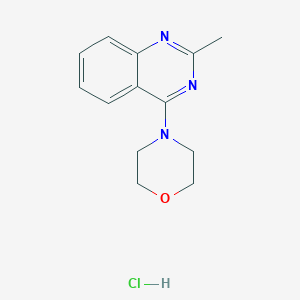

![2-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]-N-prop-2-enylacetamide](/img/structure/B7455145.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-methyl-1,2-oxazol-3-yl)oxy]acetamide](/img/structure/B7455152.png)
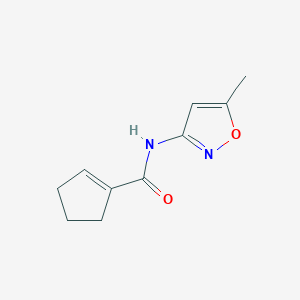
![3-[(2-Methoxyphenyl)methyl]-5-methyl-5-(2-phenylethyl)imidazolidine-2,4-dione](/img/structure/B7455160.png)
![N-[2-(azepan-1-yl)acetyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7455182.png)
![N-[1-(1-benzofuran-2-yl)ethyl]cyclobutanecarboxamide](/img/structure/B7455185.png)
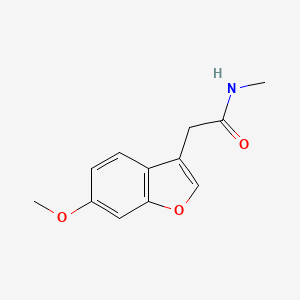
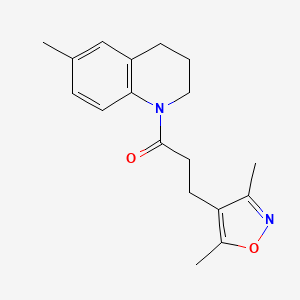
![(Z)-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)-2-pyridin-2-ylprop-2-enenitrile](/img/structure/B7455205.png)
